molecular formula C21H22Cl2N4O2 B2674966 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide CAS No. 400088-34-8

1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B2674966
CAS No.: 400088-34-8
M. Wt: 433.33
InChI Key: LICLWKNWENPIFY-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Triazole Scaffold Research

The 1,2,4-triazole scaffold was first synthesized in 1885 by J.A. Bladin, marking the inception of a heterocyclic system that would become indispensable in pharmaceutical development. Early research focused on its synthetic accessibility and aromatic stability, but the discovery of antifungal azoles in the mid-20th century catalyzed a paradigm shift. Fluconazole and voriconazole, both bearing triazole moieties, demonstrated the scaffold's capacity to inhibit cytochrome P450 enzymes, particularly CYP51 in ergosterol biosynthesis. By the 21st century, advancements in combinatorial chemistry enabled systematic derivatization of the triazole core, leading to compounds with enhanced bioavailability and target specificity. The introduction of carboxamide groups at the 3-position of the triazole ring, as seen in the subject compound, emerged as a strategy to improve hydrogen-bonding interactions with biological targets.

Significance of Triazole Carboxamides in Medicinal Chemistry

Triazole carboxamides occupy a unique niche due to their dual capacity for hydrophobic interactions (via aromatic substituents) and polar contacts (through the carboxamide group). This duality is exemplified by compounds like voriconazole, where the triazole-carboxamide motif mediates binding to fungal CYP51. In oncology, derivatives such as 1-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide have demonstrated histone deacetylase (HDAC) inhibitory activity, with IC~50~ values comparable to SAHA (suberoylanilide hydroxamic acid). The subject compound’s 2,4-dichloro-5-isopropoxyphenyl group introduces steric and electronic modifications that potentially enhance binding to kinase ATP pockets, as observed in FGFR1 inhibitors.

Evolutionary Positioning of 1-(2,4-Dichloro-5-isopropoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

This compound epitomizes the third-generation optimization of triazole carboxamides, where substituents are strategically selected to balance potency and selectivity. The 2,4-dichloro-5-isopropoxyphenyl group at N1 provides electron-withdrawing character and lipophilicity, favoring penetration into hydrophobic enzyme cavities. Concurrently, the 2,4-dimethylphenyl carboxamide moiety introduces steric hindrance that may reduce off-target interactions, a common issue with earlier pan-kinase inhibitors. Molecular docking studies of analogous structures suggest that the methyl group at C5 of the triazole ring fills a subpocket in FGFR1’s ATP-binding site, stabilizing the DFG-out conformation.

Contemporary Research Trends in Functionalized Triazole Derivatives

Recent innovations emphasize three strategies:

  • Fragment-Based Design : As demonstrated in FGFR1 inhibitor development, fragment libraries are screened to identify triazole-carboxamide cores capable of forming hinge-region hydrogen bonds.
  • Dual-Target Inhibitors : Compounds like 10e, which inhibit both HDAC and tubulin, leverage the triazole’s rigidity to bridge disparate binding sites.
  • Halogen Engineering : The 2,4-dichloro substitution in the subject compound reflects a broader trend of using halogens to modulate solubility and induce halogen bonding with protein backbone carbonyls.

Table 1: Structural Features and Associated Bioactivities of Representative Triazole Carboxamides

Compound Target Key Substituents IC~50~/K~i~
Voriconazole Fungal CYP51 1-(2,4-Difluorophenyl) 0.05–0.5 µM
SAHA analog HDAC 3-Methoxyphenyl, trimethoxyphenyl 12 nM
FGFR1 inhibitor 9u FGFR1 kinase Indazole, dimethylpiperazine 3.3 nM
Subject compound Undisclosed Dichloro-isopropoxyphenyl, dimethylphenyl Under investigation

Pharmacophoric Significance of Substituted Phenyl Moieties in Bioactive Triazoles

The phenyl groups in triazole carboxamides serve as pharmacophores dictating target engagement. For instance:

  • 2,4-Dichloro substitution : Enhances electron deficiency, promoting π-π stacking with aromatic residues in kinase active sites.
  • Isopropoxy group : Introduces a chiral center and ether oxygen, potentially forming hydrogen bonds with Thr654 in FGFR1.
  • 2,4-Dimethylphenyl : The methyl groups at ortho and para positions create a hydrophobic wedge, displacing water molecules in binding pockets to improve entropy.

Table 2: Impact of Phenyl Substituents on Triazole Carboxamide Bioactivity

Substituent Position Electronic Effect Steric Effect Observed Outcome
2,4-Dichloro Electron-withdrawing Moderate bulk Increased kinase binding affinity
5-Isopropoxy Electron-donating Significant 3D bulk Enhanced selectivity over VEGFR
2,4-Dimethyl Neutral Ortho/para hindrance Reduced CYP450 metabolism

Properties

IUPAC Name

1-(2,4-dichloro-5-propan-2-yloxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4O2/c1-11(2)29-19-10-18(15(22)9-16(19)23)27-14(5)24-20(26-27)21(28)25-17-7-6-12(3)8-13(17)4/h6-11H,1-5H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICLWKNWENPIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC(=C(C=C3Cl)Cl)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide belongs to the class of triazole derivatives, known for their diverse biological activities including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.

Biological Activity Overview

Triazole compounds are recognized for their ability to inhibit various biological targets, particularly in the fields of agriculture and medicine. The specific compound has shown potential in several areas:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have demonstrated that compounds similar to the one discussed have shown effectiveness against various bacterial strains and fungi.

Table 1: Antimicrobial Activity Comparison

CompoundTarget OrganismActivity (MIC)
Compound AEscherichia coli32 µg/mL
Compound BStaphylococcus aureus16 µg/mL
Target CompoundCandida albicans8 µg/mL

The target compound specifically demonstrated an MIC of 8 µg/mL against Candida albicans, indicating strong antifungal properties .

Anticancer Activity

In vitro studies have shown that triazole derivatives can induce apoptosis in cancer cell lines. For instance, similar compounds have been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Compound CMCF-715.0
Compound DMDA-MB-23120.5
Target CompoundHCT-11612.0

The target compound has shown an IC50 value of 12.0 µM against the HCT-116 colon carcinoma cell line, suggesting its potential as an anticancer agent .

Case Studies

  • Study on Antimicrobial Efficacy : A study focusing on the synthesis and evaluation of triazole derivatives found that the target compound exhibited potent antimicrobial activity against Staphylococcus aureus and Klebsiella pneumoniae, with a notable reduction in bacterial growth observed in treated cultures .
  • Evaluation of Anticancer Properties : Another research effort highlighted the effectiveness of triazole derivatives in inducing apoptosis through caspase activation in breast cancer cell lines. The target compound was part of a series that showed promising results in reducing cell viability .

The biological activity of triazoles is often attributed to their ability to inhibit enzymes involved in nucleic acid synthesis or interfere with cellular membrane integrity. The specific mechanism for the target compound remains under investigation but may involve:

  • Inhibition of Ergosterol Biosynthesis : Similar triazoles disrupt fungal cell membranes by inhibiting ergosterol synthesis.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Scientific Research Applications

Pharmaceutical Applications

Antifungal Activity
The compound has been studied for its antifungal properties. Triazole derivatives are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. In vitro studies have shown that compounds similar to this triazole exhibit potent antifungal activity against various strains of fungi, including those resistant to conventional treatments. The structural characteristics of the triazole ring contribute to its efficacy by enhancing binding affinity to fungal enzymes involved in ergosterol biosynthesis .

Cancer Treatment
Research indicates that triazole derivatives may also possess anticancer properties. The compound's ability to act as a bioisostere for amide bonds allows it to mimic certain biological activities while providing resistance to enzymatic degradation. Studies have demonstrated that triazole-containing compounds can inhibit cancer cell proliferation in various lines, including leukemia and cervical carcinoma cells. For instance, one study reported an improved potency of a triazole analog compared to its parent compound in inhibiting cancer cell growth .

Agricultural Applications

Fungicides
The triazole structure is commonly utilized in agricultural fungicides. The compound's ability to disrupt fungal growth makes it a candidate for developing new fungicidal agents. Triazoles are widely used in crop protection for their effectiveness against a range of plant pathogens. Field trials have shown that formulations containing triazole derivatives can significantly reduce fungal diseases in crops, leading to higher yields and improved quality .

Case Studies and Research Findings

Study Focus Key Findings
Study 1Antifungal ActivityDemonstrated significant inhibition of ergosterol synthesis in Candida species with IC50 values comparable to established antifungals.
Study 2Cancer Cell ProliferationShowed enhanced anticancer activity in triazole derivatives over traditional amide-containing compounds; IC50 values improved by up to 50%.
Study 3Agricultural EfficacyField trials indicated up to 70% reduction in fungal infections on treated crops compared to untreated controls.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole Carboxamides with Dichlorophenyl Substituents

  • 1-(2,4-Dichlorophenyl)-2,5-dihydro-N,N-dimethyl-5-oxo-1H-1,2,4-triazole-3-carboxamide (CAS RN: 1000577-25-2) Structural Differences: Lacks the isopropoxy group and 5-methyl triazole substitution. The carboxamide is N,N-dimethyl instead of N-(2,4-dimethylphenyl). The N,N-dimethyl group may lower metabolic stability compared to the aromatic N-substituent in the target compound .
  • Etaconazole and Propiconazole (Pesticide Glossary) Structural Differences: Feature dioxolane rings fused to triazole, unlike the carboxamide linkage in the target compound. Functional Impact: These fungicides rely on dioxolane-mediated binding to cytochrome P450 enzymes.

Pyrazole and Triazole Derivatives with Carboxamide Linkers

  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides () Structural Differences: Pyrazole core instead of triazole; cyano and aryl substituents differ from the dichlorophenyl/isopropoxy groups. Functional Impact: Pyrazole derivatives in show moderate yields (62–71%) and melting points (123–183°C), suggesting that triazole analogs like the target compound may exhibit higher thermal stability due to aromatic nitrogen content. The cyano group in these derivatives could enhance electrophilicity, whereas the isopropoxy group in the target compound may improve hydrophobicity .

Triazole Alcohols with Sulfur-Containing Side Chains ()

  • Structural Differences : Feature hydroxyl and sulfur-containing side chains instead of carboxamide linkages.
  • Functional Impact : Sulfur substituents in significantly improve antifungal activity (MIC80 values as low as 0.25 μg/mL against Candida albicans). The carboxamide group in the target compound may trade immediate antifungal potency for broader-spectrum or systemic activity due to enhanced bioavailability .

Q & A

What are the optimized synthetic routes for 1-(2,4-dichloro-5-isopropoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide?

Basic Research Question
A multi-step synthesis typically involves:

Condensation : React 2,4-dichloro-5-isopropoxyaniline with a methyl-substituted triazole precursor in dimethylformamide (DMF) using K₂CO₃ as a base (similar to ).

Cyclization : Employ POCl₃ or other cyclizing agents under reflux (90–100°C) to form the triazole core (analogous to ).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water mixtures) to isolate the product.
Key considerations include controlling stoichiometry, reaction temperature, and inert atmosphere to minimize side reactions.

How can X-ray crystallography be employed to determine the molecular structure of this compound?

Advanced Research Question
Methodology :

  • Crystal Growth : Slow evaporation of a saturated solution in DMSO/ethanol (1:3) at 4°C.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Apply the SHELXL program ( ) for structure solution via direct methods. Refine anisotropic displacement parameters and validate using R-factor convergence (< 0.05).
  • Validation : Check for residual electron density and hydrogen bonding networks.

What analytical techniques are most effective for characterizing the purity and structural integrity of this triazole carboxamide derivative?

Basic Research Question
Methodological Workflow :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify substituent environments (e.g., isopropoxy methyl splits at δ 1.2–1.4 ppm, aromatic protons at δ 6.8–7.5 ppm).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals ().

HPLC : Use a C18 column (gradient: 60% acetonitrile/water, 0.1% TFA) at 254 nm to confirm purity (>98%).

Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ± 0.001 Da).

What strategies can resolve contradictions in biological activity data across different studies involving this compound?

Advanced Research Question
Approaches :

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time.
  • Dose-Response Curves : Use Hill slope analysis to compare EC₅₀ values ().
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to reconcile discrepancies ( ).

How does the substitution pattern on the triazole ring influence the compound's physicochemical properties?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (Cl, CF₃) : Increase metabolic stability but reduce solubility (logP > 4).
  • Hydrogen Bond Acceptors (carboxamide) : Enhance target binding (e.g., kinase inhibition) but may limit membrane permeability.
  • Isopropoxy Group : Improves bioavailability by modulating crystal packing ().
    Experimental Validation :
  • Thermodynamic Solubility : Measure in PBS (pH 7.4) and FaSSIF (fasted-state simulated intestinal fluid).
  • Permeability : Use Caco-2 cell monolayers (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption).

What computational methods are suitable for modeling the interaction between this compound and its biological targets?

Advanced Research Question
Workflow :

Molecular Docking : Use AutoDock Vina with a crystal structure of the target (e.g., kinase domain). Parameterize the triazole ring’s partial charges via DFT (B3LYP/6-31G*).

MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).

Free Energy Calculations : Apply MM-PBSA to estimate ΔG_binding (accuracy ±1.5 kcal/mol).
Validation : Compare predicted binding poses with SAR data ( ).

What are the challenges in scaling up the synthesis of this compound while maintaining high yield and purity?

Advanced Research Question
Key Challenges and Solutions :

  • Exothermic Reactions : Use flow chemistry ( ) to control temperature during cyclization.
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of amine to acyl chloride).
  • Purification at Scale : Switch from column chromatography to fractional crystallization (ethanol/water).
    Process Metrics :
  • Yield : Target >75% after optimization.
  • Purity : Maintain >95% via in-line HPLC monitoring.

How can reaction kinetics studies enhance the understanding of the compound's formation mechanism?

Advanced Research Question
Methodology :

  • Rate Law Determination : Use pseudo-first-order conditions with excess amine. Monitor via in-situ IR (disappearance of acyl chloride peak at 1800 cm⁻¹).
  • Activation Energy : Calculate via Arrhenius plot (k values at 50°C, 70°C, 90°C).
  • Catalyst Screening : Compare K₂CO₃ vs. Cs₂CO₃ effects on reaction rate ().
    Outcome : Identify rate-limiting steps (e.g., nucleophilic attack vs. deprotonation).

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